(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-Aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-Aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Brand Name: Vulcanchem
CAS No.: 133233-38-2
VCID: VC0166327
InChI: InChI=1S/C43H65N13O11/c1-5-7-13-30(52-41(64)34(23(3)6-2)54-42(65)35(24(4)57)55-37(60)27-11-8-9-12-28(27)44)38(61)53-32(22-25-15-17-26(18-16-25)56(66)67)40(63)51-31(19-20-33(45)58)39(62)50-29(36(46)59)14-10-21-49-43(47)48/h8-9,11-12,15-18,23-24,29-32,34-35,57H,5-7,10,13-14,19-22,44H2,1-4H3,(H2,45,58)(H2,46,59)(H,50,62)(H,51,63)(H,52,64)(H,53,61)(H,54,65)(H,55,60)(H4,47,48,49)/t23-,24+,29-,30-,31-,32-,34-,35-/m0/s1
SMILES: CCCCC(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N
Molecular Formula: C43H65N13O11
Molecular Weight: 940.1 g/mol

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-Aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

CAS No.: 133233-38-2

Main Products

VCID: VC0166327

Molecular Formula: C43H65N13O11

Molecular Weight: 940.1 g/mol

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-Aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide - 133233-38-2

CAS No. 133233-38-2
Product Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-Aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Molecular Formula C43H65N13O11
Molecular Weight 940.1 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Standard InChI InChI=1S/C43H65N13O11/c1-5-7-13-30(52-41(64)34(23(3)6-2)54-42(65)35(24(4)57)55-37(60)27-11-8-9-12-28(27)44)38(61)53-32(22-25-15-17-26(18-16-25)56(66)67)40(63)51-31(19-20-33(45)58)39(62)50-29(36(46)59)14-10-21-49-43(47)48/h8-9,11-12,15-18,23-24,29-32,34-35,57H,5-7,10,13-14,19-22,44H2,1-4H3,(H2,45,58)(H2,46,59)(H,50,62)(H,51,63)(H,52,64)(H,53,61)(H,54,65)(H,55,60)(H4,47,48,49)/t23-,24+,29-,30-,31-,32-,34-,35-/m0/s1
Standard InChIKey QIBOWTWGRFTPPW-RSLNUCABSA-N
Isomeric SMILES CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C2=CC=CC=C2N
SMILES CCCCC(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N
Canonical SMILES CCCCC(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N
Sequence XTIXXQR
Synonyms ABZ-THR-ILE-NLE-P-NITRO-PHE-GLN-ARG-NH2
PubChem Compound 457124
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator